molecular formula C7H4ClNO4S B1272542 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride CAS No. 551930-54-2

5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride

Cat. No. B1272542
M. Wt: 233.63 g/mol
InChI Key: AWYRXMXRSGZTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and reagents. Paper describes a one-step synthesis of 5-acylisothiazoles from furans using a mixture of ethyl carbamate, thionyl chloride, and pyridine. This process involves electrophilic attack on the furan ring, leading to a β-thiazyl derivative that spontaneously ring-opens and closes to form the isothiazole. Although the target compound is not an isothiazole, the methodology could potentially be adapted for the synthesis of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride by modifying the reagents and conditions to favor the formation of an oxazole ring instead of an isothiazole.

Molecular Structure Analysis

The molecular structure of furan derivatives is influenced by the nature of the substituents attached to the furan ring. In paper , the X-ray structures of five differently substituted isothiazole compounds are reported, showing similar patterns of bonding within their isothiazole rings regardless of the electron-withdrawing or -donating nature of the substituents. This suggests that the molecular structure of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride would likely be stable, with the oxazole and sulfonyl groups influencing the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of furan derivatives is highly dependent on the substituents present. Paper explores the chemical properties of a furazan derivative, including reactions with N- and S-nucleophilic reagents. Similarly, the sulfonyl chloride group in the target compound is expected to be reactive towards nucleophiles, potentially allowing for further functionalization or the formation of new bonds. The oxazole ring may also participate in various chemical reactions, depending on the conditions and reagents used.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride are not directly reported, the properties of related compounds can provide some insights. Paper discusses the synthesis of oxadiazole and triazole derivatives of furan and their tautomeric equilibria. These properties, such as tautomerism, can affect the stability, solubility, and reactivity of furan derivatives. The presence of the sulfonyl chloride group in the target compound would likely make it a polar molecule with potential for high reactivity, especially in nucleophilic substitution reactions.

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
    • Methods : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
    • Results : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
  • Field : Organic Chemistry

    • Application : Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups .
    • Methods : The first highly enantioselective amination at the C-2 position of 2-perfluoroalkyl-oxazol-5(2H)-ones to phenylazocarboxylates using a (1R,2R)-cyclohexane-1,2-diamine-derived urea–tertiary amine as a bifunctional catalyst is presented .
    • Results : Two efficient asymmetric transformation processes were achieved through the formation of the intermediate 2-(perfluoroalkyl)-oxazol-5(2H)-ones starting from simple amino acids or via the formation of the intermediate phenylazocarboxylates starting from N-acyl arylhydrazines. Both processes resulted in chiral N,O-aminal derivatives with a quaternary center in good yields (up to 91%) with excellent enantioselectivities (up to 99%) .
  • Field : Biochemistry

    • Application : Oxazole derivatives have been found to inhibit the formation of Transthyretin (TTR) amyloid fibrils . These fibrils are associated with several amyloid diseases, including familial amyloid polyneuropathy, senile systemic amyloidosis, and familial amyloid cardiomyopathy .
    • Methods : The synthesis of oxazole derivatives was carried out and assessed as Transthyretin (TTR) amyloid fibril inhibitors .
    • Results : 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess the maximum activity .
  • Field : Organic Chemistry

    • Application : The synthesis of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol and some of their derivatives .
    • Methods : The compounds were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared .
    • Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra . Their thiol-thione tautomeric equilibrium is described .
  • Field : Biochemistry

    • Application : Oxazole derivatives have been found to inhibit the formation of Transthyretin (TTR) amyloid fibrils . These fibrils are associated with several amyloid diseases, including familial amyloid polyneuropathy, senile systemic amyloidosis, and familial amyloid cardiomyopathy .
    • Methods : The synthesis of oxazole derivatives was carried out and assessed as Transthyretin (TTR) amyloid fibril inhibitors .
    • Results : 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid (110) and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid (111) were found to possess the maximum activity .
  • Field : Organic Chemistry

    • Application : The synthesis of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol and some of their derivatives .
    • Methods : The compounds were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared .
    • Results : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra . Their thiol-thione tautomeric equilibrium is described .

Safety And Hazards

I couldn’t find specific information on the safety and hazards of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride. However, it’s important to note that this compound is not intended for human or veterinary use1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research involving 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride. However, given its use in research, it’s likely that future studies will continue to explore its properties and potential applications1.


properties

IUPAC Name

5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4S/c8-14(10,11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYRXMXRSGZTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377557
Record name 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride

CAS RN

551930-54-2
Record name 5-(5-Isoxazolyl)-2-furansulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551930-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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